ethyl [1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate
Overview
Description
Ethyl [1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound, with its complex molecular architecture, stands out due to its trifluoromethyl group and carbamate functionality, which impart distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate typically involves a multi-step process:
Formation of the Indole Core: : This step generally starts with the condensation of appropriate precursors under controlled conditions to form the hexahydroindole framework.
Introduction of Functional Groups: : Subsequent reactions introduce the benzyl, dimethyl, and trifluoromethyl groups through processes like alkylation and Friedel-Crafts reactions.
Carbamate Formation: : Finally, the carbamate group is introduced via a reaction between the indole derivative and ethyl chloroformate.
The specific conditions, such as temperature, solvents, and catalysts, are optimized for each step to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scalable processes with automated control systems. The use of continuous flow reactors and high-throughput screening techniques can enhance efficiency and safety, reducing the overall production time and cost.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate undergoes a variety of chemical reactions:
Oxidation: : This compound can be oxidized under specific conditions to introduce or modify oxygen-containing functional groups.
Reduction: : Reduction reactions can alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: : Often requires reagents like potassium permanganate or chromium trioxide in suitable solvents.
Reduction: : Can be achieved using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Typically involves nucleophiles or electrophiles in the presence of catalysts or under acidic/basic conditions.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions might result in new derivatives with varied functional groups.
Scientific Research Applications
Ethyl [1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate finds applications in several scientific domains:
Chemistry: : As an intermediate in organic synthesis, it helps in the construction of complex molecules.
Biology: : Used in studies related to enzyme inhibition, due to its potential interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms.
Industry: : Employed in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl [1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, influencing pathways related to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl [1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate include:
1-benzyl-6,6-dimethyl-2,4-dioxo-hexahydro-1H-indole derivatives: : Lacking the trifluoromethyl group, these compounds have different physicochemical properties and biological activities.
Trifluoromethyl carbamates: : Compounds with similar trifluoromethyl and carbamate functionalities but different core structures.
Hexahydroindole derivatives: : Other derivatives of the hexahydroindole framework with varied substituents.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which impart specific reactivity, stability, and biological interactions. The trifluoromethyl group, in particular, plays a crucial role in enhancing its properties compared to other similar compounds.
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Properties
IUPAC Name |
ethyl N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O4/c1-4-30-18(29)25-20(21(22,23)24)16-14(10-19(2,3)11-15(16)27)26(17(20)28)12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQCNPYHRAVRAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1(C2=C(CC(CC2=O)(C)C)N(C1=O)CC3=CC=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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